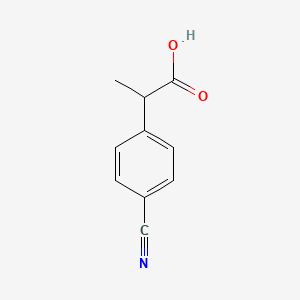

2-(4-Cyanophenyl)propanoic acid

Description

BenchChem offers high-quality 2-(4-Cyanophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Cyanophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyanophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVNGBYVEJEXGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of 2-(4-Cyanophenyl)propanoic acid"

An In-depth Technical Guide: Synthesis and Characterization of 2-(4-Cyanophenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Cyanophenyl)propanoic acid, a versatile arylpropionic acid derivative with significant potential in medicinal chemistry and drug development. As a key building block, its unique structure, featuring a chiral center, a carboxylic acid moiety, and a cyano-functionalized aromatic ring, makes it a valuable intermediate for advanced therapeutic modalities, including peptide-based drugs and Proteolysis Targeting Chimeras (PROTACs).[1][2] This document details a robust synthetic pathway, explains the rationale behind methodological choices, and outlines a suite of analytical techniques for unambiguous structural confirmation and purity assessment, intended for researchers, chemists, and drug development professionals.

Core Compound Profile: Physicochemical and Safety Data

A thorough understanding of a compound's fundamental properties and safety profile is a prerequisite for any laboratory work. 2-(4-Cyanophenyl)propanoic acid is a stable, solid organic compound under standard conditions.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 362052-00-4 | [3][4] |

| Molecular Formula | C₁₀H₉NO₂ | [4] |

| Molecular Weight | 175.19 g/mol | |

| IUPAC Name | 2-(4-cyanophenyl)propanoic acid | |

| SMILES | CC(C1=CC=C(C#N)C=C1)C(=O)O | [3] |

| Physical Form | Solid |

| Storage | Sealed in dry, room temperature |[3] |

Table 2: GHS Safety and Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS06 (Skull and Crossbones) | [4] |

| Signal Word | Danger | [4] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H331: Toxic if inhaled. | [4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P311: Call a POISON CENTER or doctor/physician. |[4] |

Synthesis Strategy: A Logic-Driven Approach

The synthesis of α-arylpropanoic acids is a well-established field, largely driven by the commercial production of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[5][6][7] The chosen strategy must be efficient, high-yielding, and utilize readily available starting materials. A logical retrosynthetic analysis reveals a robust pathway starting from 4-cyanobenzyl cyanide.

Retrosynthetic Analysis

The primary disconnection strategy involves breaking the C-C bond at the α-position to the carboxyl group and the bond between the α-carbon and the methyl group. This leads back to a benzyl cyanide synthon, which is an ideal starting point as the benzylic proton is sufficiently acidic for deprotonation and subsequent alkylation.

Caption: Retrosynthesis of the target molecule.

Forward Synthesis Rationale

The proposed forward synthesis is a two-step process:

-

α-Methylation: The benzylic proton of 4-cyanobenzyl cyanide is acidic due to the electron-withdrawing effects of both the phenyl ring and the adjacent nitrile group. Deprotonation with a suitable base (e.g., sodium hydride, sodium methoxide) generates a stabilized carbanion. This nucleophile can then readily react with an electrophilic methyl source, such as iodomethane or dimethyl sulfate, to form the C-C bond, yielding the intermediate 2-(4-cyanophenyl)propanenitrile.

-

Nitrile Hydrolysis: The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. This transformation can be achieved under either acidic (e.g., aqueous H₂SO₄ or HCl) or basic (e.g., aqueous NaOH or KOH) conditions, followed by acidic workup.[8][9] Basic hydrolysis is often preferred as it saponifies the nitrile to the carboxylate salt, which can be easily separated from organic impurities before acidification to precipitate the final product.

This pathway is advantageous due to its straightforward nature and the high reactivity of the chosen intermediates, which generally leads to good yields.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, where successful synthesis of the intermediate is a prerequisite for proceeding to the final step. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Caption: Overall experimental synthesis workflow.

Protocol 3.1: Synthesis of 2-(4-cyanophenyl)propanenitrile

-

Rationale: This step constructs the core carbon skeleton. Anhydrous conditions are critical as the sodium hydride base reacts violently with water, and the generated carbanion would be quenched by any protic source. Tetrahydrofuran (THF) is an excellent aprotic solvent for this reaction.

-

Methodology:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).

-

Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and add anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-cyanobenzyl cyanide (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

-

Stir the resulting mixture at 0 °C for 1 hour to ensure complete deprotonation.

-

Add iodomethane (CH₃I, 1.2 eq.) dropwise, keeping the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure intermediate.

-

Protocol 3.2: Hydrolysis to 2-(4-Cyanophenyl)propanoic Acid

-

Rationale: This step converts the nitrile functional group into the target carboxylic acid. Basic hydrolysis is chosen for its typically cleaner reaction profile and straightforward product isolation via precipitation.

-

Methodology:

-

In a round-bottom flask, dissolve the 2-(4-cyanophenyl)propanenitrile (1.0 eq.) from the previous step in ethanol.

-

Add a 6 M aqueous solution of sodium hydroxide (NaOH, 5.0 eq.).

-

Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic organic impurities.

-

Cool the aqueous layer to 0 °C in an ice bath and acidify to pH ~2 by the slow, careful addition of concentrated hydrochloric acid (HCl).

-

A white precipitate of the product should form. Stir the suspension at 0 °C for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water.

-

Dry the product under vacuum. For higher purity, recrystallize from a suitable solvent system (e.g., toluene/heptane or ethanol/water).

-

Comprehensive Characterization

Unambiguous confirmation of the final product's identity and purity requires a multi-technique, or orthogonal, analytical approach. Spectroscopic and chromatographic methods are employed to verify the molecular structure and assess purity.

Caption: Orthogonal approach to analytical characterization.

Spectroscopic Analysis

The combination of IR, NMR, and MS provides a detailed picture of the molecule's functional groups, atomic connectivity, and mass.

Table 3: Predicted Spectroscopic Data for 2-(4-Cyanophenyl)propanoic Acid

| Technique | Feature | Expected Observation | Rationale |

|---|---|---|---|

| IR | O-H Stretch (Carboxylic Acid) | Very broad, 3300 - 2500 cm⁻¹ | Characteristic of H-bonded dimers in carboxylic acids.[10][11][12] |

| C-H Stretch (sp³ & sp²) | ~3000 - 2850 cm⁻¹, ~3100-3000 cm⁻¹ | Aliphatic and aromatic C-H bonds. | |

| C≡N Stretch (Nitrile) | Strong, sharp, ~2250 - 2230 cm⁻¹ | A highly diagnostic peak for the nitrile group.[11] | |

| C=O Stretch (Carboxylic Acid) | Strong, sharp, ~1725 - 1700 cm⁻¹ | Carbonyl stretch, fundamental to the acid moiety.[10][11] | |

| ¹H NMR | -COOH | 10.0 - 12.0 ppm (broad singlet, 1H) | Highly deshielded acidic proton; exchanges with D₂O.[11][12][13] |

| Aromatic | ~7.7 ppm (d, 2H), ~7.5 ppm (d, 2H) | Two doublets for the para-substituted ring system. | |

| -CH- (α-proton) | ~3.8 ppm (quartet, 1H) | Alpha to both the ring and carbonyl; split by the methyl group. | |

| -CH₃ | ~1.6 ppm (doublet, 3H) | Split by the single α-proton. | |

| ¹³C NMR | -COOH | ~175 - 180 ppm | Deshielded carbonyl carbon.[12][14] |

| Aromatic C-CN | ~110 - 115 ppm | Quaternary carbon attached to the nitrile. | |

| -C≡N | ~118 - 120 ppm | Nitrile carbon.[12] | |

| Aromatic C-H | ~128 - 135 ppm | Aromatic carbons. | |

| -CH- (α-carbon) | ~45 ppm | Aliphatic methine carbon. | |

| -CH₃ | ~18 ppm | Aliphatic methyl carbon. | |

| MS (EI) | [M]⁺ | m/z = 175 | Molecular ion peak. |

| [M-CH₃]⁺ | m/z = 160 | Loss of the methyl group. |

| | [M-COOH]⁺ | m/z = 130 | Loss of the carboxyl group, a common fragmentation.[15][16] |

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a synthesized compound. Using a suitable reversed-phase column (e.g., C18) and a mobile phase (e.g., acetonitrile/water with a formic acid modifier), the final product should appear as a single major peak. Integration of this peak area relative to all other peaks provides a quantitative measure of purity, which should ideally be >95% for research applications.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides definitive identity confirmation.[3][17] The sample is first separated by HPLC, and the eluent is directed into a mass spectrometer. The resulting data will show a peak at the correct retention time with a mass spectrum corresponding to the molecular weight of the target compound (e.g., m/z = 176 for [M+H]⁺ in positive ion mode).

Applications and Future Outlook

2-(4-Cyanophenyl)propanoic acid is more than a simple organic molecule; it is an enabling tool for modern drug discovery.

-

Peptide Therapeutics: The incorporation of non-natural amino acids is a key strategy for improving the pharmacological properties of peptide-based drugs. This compound's backbone can be modified to serve as a scaffold, with the cyanophenyl group influencing electronic properties, stability, and target engagement.[1]

-

PROTAC Development: PROTACs are bifunctional molecules that induce protein degradation. They consist of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The propanoic acid moiety of this molecule is an ideal attachment point for linker synthesis, making it a valuable building block in this rapidly advancing field.[2]

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a fragment in screening campaigns to identify initial binding interactions with biological targets.

-

Derivatives with Biological Activity: The broader family of arylpropionic acids is renowned for its diverse biological activities, most notably as anti-inflammatory agents.[5][6][18] This core structure serves as a template for synthesizing novel derivatives with potentially new or improved therapeutic effects.

Conclusion

The synthesis of 2-(4-Cyanophenyl)propanoic acid via α-methylation of 4-cyanobenzyl cyanide followed by nitrile hydrolysis is a logical and efficient route. Its successful synthesis and purification must be validated by a rigorous and orthogonal set of analytical characterization techniques, including IR, NMR, and MS, to ensure structural integrity and purity. As a versatile and functionalized building block, this compound holds significant value for researchers and scientists in the development of next-generation therapeutics.

References

- Innovating with Cyanophenyl Propionic Acid Derivatives in Peptide Therapeutics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-(4-Cyanophenyl)propanoic acid | 362052-00-4 | MPA05200. (n.d.). Biosynth.

- 362052-00-4|2-(4-Cyanophenyl)propanoic acid|BLD Pharm. (n.d.). BLD Pharm.

- 2-cyano-3-(4-cyanophenyl)propanoic acid (C11H8N2O2). (n.d.). PubChemLite.

- 2-(4-cyanophenyl)-2-methylpropanoic acid (C11H11NO2). (n.d.). PubChemLite.

- Preparation method of 2-(4-alkylphenyl) propanoic acid. (2011). Google Patents.

- 2-(4-Cyanophenyl)propanoic acid | CAS 362052-00-4. (n.d.). AMERICAN ELEMENTS.

- 2-(4-Cyanophenyl)propanoic acid | 362052-00-4. (n.d.). Sigma-Aldrich.

- Process for making 2-(4-isobutylphenyl)propionic acid and related compounds. (1980). Google Patents.

- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Journal of Drug Delivery and Therapeutics.

- 3-(4-Cyanophenyl)propanoic acid. (n.d.). MedChemExpress.

- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.

- Kumar, P., et al. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate.

- Infrared spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry.

- Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts.

- Hakim, M. N., et al. (n.d.). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert.

- ¹H NMR Spectrum of Propanoic Acid. (n.d.). Doc Brown's Chemistry.

- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

- Preparation method for 2-phenylpropionic acid. (2015). Google Patents.

- Mass spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry.

- ¹H NMR Spectrum of Propanoic Acid. (2019). Nagwa.

- IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions. (n.d.). Thermo Fisher Scientific.

- ¹³C NMR spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry.

- Mass spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 362052-00-4|2-(4-Cyanophenyl)propanoic acid|BLD Pharm [bldpharm.com]

- 4. americanelements.com [americanelements.com]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]

- 9. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]

- 10. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. scialert.net [scialert.net]

"2-(4-Cyanophenyl)propanoic acid CAS number 362052-00-4"

An In-depth Technical Guide to 2-(4-Cyanophenyl)propanoic Acid (CAS: 362052-00-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Cyanophenyl)propanoic acid is a substituted propanoic acid derivative characterized by a chiral center and the presence of both a carboxylic acid and a nitrile functional group attached to a central phenyl scaffold.[1] Its molecular structure presents a unique combination of functionalities that make it a valuable building block, or scaffold, in the fields of medicinal chemistry and materials science. The carboxylic acid group provides a handle for amide bond formation, esterification, or salt formation, while the nitrile group can serve as a precursor for other functional groups or act as a hydrogen bond acceptor in molecular interactions. This guide provides a comprehensive technical overview of its properties, a plausible synthetic route, analytical characterization methods, and potential applications to support its use in research and development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and associated physical properties. These data are critical for experimental design, reaction setup, and analytical characterization. The properties of 2-(4-Cyanophenyl)propanoic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 362052-00-4 | [2][3][4] |

| Molecular Formula | C₁₀H₉NO₂ | [3][5] |

| Molecular Weight | 175.18 - 175.19 g/mol | [3] |

| IUPAC Name | 2-(4-cyanophenyl)propanoic acid | [1] |

| Appearance | Solid | |

| Melting Point | 103-105 °C | [3] |

| Boiling Point | 346.8±25.0 °C (Predicted) | [3] |

| Purity | ≥95% (Typically available) | [5] |

| SMILES | CC(C1=CC=C(C=C1)C#N)C(=O)O | [4] |

| InChI Key | YSVNGBYVEJEXGO-UHFFFAOYSA-N | [1] |

Synthesis and Purification

While specific peer-reviewed synthesis protocols for 2-(4-Cyanophenyl)propanoic acid are not widely published, a logical and effective synthetic route can be devised based on established organic chemistry principles for α-arylpropanoic acids. The most direct approach involves the hydrolysis of the corresponding nitrile precursor, 2-(4-cyanophenyl)propanenitrile.

Proposed Retrosynthetic Analysis & Pathway

The synthesis of α-arylpropanoic acids often proceeds through the hydrolysis of a nitrile. This is a robust and well-documented transformation. A plausible pathway begins with 4-cyanobenzyl cyanide, which can be methylated at the α-position, followed by hydrolysis of the newly formed tertiary nitrile to the desired carboxylic acid.

Caption: Proposed synthesis of 2-(4-Cyanophenyl)propanoic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol describes the final hydrolysis step. The starting material, 2-(4-cyanophenyl)propanenitrile, would first need to be synthesized or procured.

Disclaimer: This is a theoretical protocol and must be adapted and optimized under appropriate laboratory safety conditions by a qualified chemist.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-cyanophenyl)propanenitrile (1.0 eq).

-

Add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water. The volume should be sufficient to ensure effective stirring (e.g., 10-20 mL per gram of nitrile).

-

Causality: Sulfuric acid serves as the catalyst and a water source for the hydrolysis of the nitrile to the carboxylic acid. The reaction is typically performed under reflux to provide the necessary activation energy.[6]

-

Step 2: Reaction Execution

-

Heat the mixture to reflux (approximately 105-130 °C) with vigorous stirring.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-20 hours).[6] A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature, then carefully pour it over crushed ice in a beaker.

-

The product may precipitate as a solid. If it remains dissolved or oily, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or hexanes/ethyl acetate).

-

Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the desired compound should be soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution or are removed by hot filtration.

-

-

Alternatively, for higher purity, the crude product can be purified using column chromatography on silica gel.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized 2-(4-Cyanophenyl)propanoic acid, a suite of analytical techniques should be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure.[7] The expected signals in the ¹H and ¹³C NMR spectra are detailed below. The use of a deuterated solvent like CDCl₃ is standard.[8]

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | ~11-12 | Singlet (broad) | 1H | -COOH |

| Aromatic | ~7.7 | Doublet | 2H | Protons ortho to -CN |

| Aromatic | ~7.5 | Doublet | 2H | Protons meta to -CN |

| Methine | ~3.8 | Quartet | 1H | -CH(CH₃)- |

| Methyl | ~1.6 | Doublet | 3H | -CH(CH₃)- |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carboxylic Acid | ~178 | -COOH |

| Aromatic (Quaternary) | ~145 | C-CH(CH₃) |

| Aromatic (Quaternary) | ~118 | C-CN |

| Aromatic | ~132 | CH ortho to -CN |

| Aromatic | ~129 | CH meta to -CN |

| Nitrile | ~112 | -CN |

| Methine | ~45 | -CH(CH₃)- |

| Methyl | ~18 | -CH₃ |

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[7]

-

O-H stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp absorption at ~1700-1725 cm⁻¹.

-

C≡N stretch (Nitrile): A medium, sharp absorption at ~2220-2240 cm⁻¹.

-

C-H stretches (Aromatic/Aliphatic): Absorptions around ~2850-3100 cm⁻¹.

-

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(4-Cyanophenyl)propanoic acid, the expected molecular ion peak [M+H]⁺ in ESI+ mode would be at m/z 176.07.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for determining the purity of non-volatile organic compounds.[9][10]

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is typically effective.[10]

-

Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphate buffer at pH < 3) and an organic solvent like acetonitrile or methanol.[10][11]

-

Causality: Using a low pH mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[12]

-

-

Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 220-254 nm.

-

Caption: Standard analytical workflow for compound characterization.

Potential Applications in Drug Discovery

2-(4-Cyanophenyl)propanoic acid is described by suppliers as a "versatile small molecule scaffold" for use in pharmaceutical research. This potential stems from its distinct structural features:

-

Carboxylic Acid: Acts as a key pharmacophoric feature or a synthetic handle for creating libraries of amides or esters, which is a cornerstone of medicinal chemistry exploration.

-

Cyanophenyl Group: The nitrile group is a bioisostere for other functional groups and can participate in specific dipole-dipole or hydrogen bonding interactions with biological targets.[13] The phenyl ring provides a rigid core for orienting other functional groups.

-

Propanoic Acid Moiety: This fragment is found in many approved drugs (e.g., the "profens" like Ibuprofen). The chiral center at the alpha position allows for stereospecific interactions with chiral biological targets like enzymes or receptors.

While direct applications of this specific CAS number are not extensively documented in peer-reviewed literature, related cyanophenyl propionic acid derivatives are being explored in innovative therapeutic modalities. For instance, similar structures are used as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel molecules designed to degrade specific disease-causing proteins.[14] Furthermore, cyanophenyl-containing amino acid derivatives are used to create modified peptides with enhanced stability or target engagement for treating various diseases.[13]

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Classification: This compound is classified as hazardous. The GHS pictograms indicate it is toxic if swallowed, in contact with skin, or if inhaled.[1]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P311 (Call a POISON CENTER or doctor/physician).

-

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[15] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[4][15] The recommended storage condition is sealed in dry, room temperature.[4]

Conclusion

2-(4-Cyanophenyl)propanoic acid (CAS 362052-00-4) is a valuable chemical building block with significant potential for application in drug discovery and chemical synthesis. Its multifunctional nature, featuring a chiral center, a carboxylic acid, and a cyanophenyl group, provides multiple avenues for chemical modification and interaction with biological systems. While detailed research on this specific molecule is emerging, a robust understanding of its properties, synthesis, and analysis can be established through fundamental chemical principles and comparison to analogous structures. Adherence to strict safety protocols is essential when handling this compound. This guide provides the foundational technical knowledge for researchers to confidently incorporate 2-(4-Cyanophenyl)propanoic acid into their development programs.

References

-

PubChem. (n.d.). 2-amino-3-(4-cyanophenyl)propanoic Acid. Retrieved January 3, 2026, from [Link]

-

AbacipharmTech. (n.d.). 2-(4-Cyanophenyl)propanoic acid. Retrieved January 3, 2026, from [Link]

-

American Elements. (n.d.). 2-(4-Cyanophenyl)propanoic acid. Retrieved January 3, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Cyanophenyl Propionic Acid Derivatives in Peptide Therapeutics. Retrieved January 3, 2026, from [Link]

- Google Patents. (2015). CN105037139A - Preparation method for 2-phenylpropionic acid.

-

Klimeš, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

-

U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved January 3, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved January 3, 2026, from [Link]

-

Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved January 3, 2026, from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2-(4-Cyanophenyl)propanoic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 2-(4-Cyanophenyl)propanoic acid | 362052-00-4 [amp.chemicalbook.com]

- 4. 362052-00-4|2-(4-Cyanophenyl)propanoic acid|BLD Pharm [bldpharm.com]

- 5. 2-(4-Cyanophenyl)propanoic acid – Biotuva Life Sciences [biotuva.com]

- 6. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 11. epa.gov [epa.gov]

- 12. agilent.com [agilent.com]

- 13. nbinno.com [nbinno.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. aksci.com [aksci.com]

"molecular structure of 2-(4-Cyanophenyl)propanoic acid"

An In-depth Technical Guide to the Molecular Structure of 2-(4-Cyanophenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive elucidation of the molecular structure of 2-(4-Cyanophenyl)propanoic acid (CAS No: 362052-00-4). As a molecule with potential applications in medicinal chemistry and materials science, a thorough understanding of its three-dimensional geometry, electronic properties, and spectroscopic signature is paramount. This document outlines the synthetic rationale, details a multi-technique spectroscopic characterization approach (NMR, IR, MS), and explores advanced structural analysis through computational modeling, providing a holistic view for researchers. We will move beyond simple data reporting to explain the causal relationships behind the observed properties and the strategic choices in analytical methodology.

Introduction: The Structural Significance of a Multifunctional Molecule

2-(4-Cyanophenyl)propanoic acid is a chiral carboxylic acid featuring a para-substituted cyanophenyl group. The convergence of three distinct chemical motifs—the acidic carboxyl group, the electron-withdrawing nitrile, and a stereogenic center—creates a molecule of significant chemical interest.

-

The Carboxylic Acid: This group governs the molecule's acidity (pKa), solubility in aqueous media, and its ability to form hydrogen-bonded dimers in the solid state and concentrated solutions.[1]

-

The Cyanophenyl Group: The strongly electronegative nitrile group exerts a powerful -I (inductive) and -M (mesomeric) effect, influencing the electron density of the aromatic ring and the acidity of the propanoic acid moiety.

-

The Chiral Center: The α-carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). This is a critical consideration in pharmaceutical development, where enantiomers often exhibit profoundly different pharmacological and toxicological profiles.

A definitive structural model is the foundation for predicting molecular interactions, designing derivatives, and understanding its mechanism of action in any target system. This guide provides the framework for achieving that understanding.

Synthesis Strategy and Rationale

The synthesis of 2-(4-alkylphenyl)propanoic acids can be efficiently achieved via a Friedel-Crafts reaction, a cornerstone of C-C bond formation to aromatic rings.[2] This approach is advantageous due to the use of readily available starting materials and a relatively straightforward procedure.

Synthetic Workflow Overview

The chosen pathway involves the acylation of cyanobenzene followed by subsequent reduction and hydrolysis steps, or more directly, an alkylation using a propanoic acid synthon. A common laboratory-scale synthesis, however, would likely involve a nucleophilic substitution pathway for greater control. Here we outline a plausible Friedel-Crafts based approach.

Figure 1: Conceptual workflow for the synthesis of 2-(4-Cyanophenyl)propanoic acid.

Experimental Protocol: Hydrolysis of Ethyl Ester Precursor

Assuming the synthesis yields the ethyl ester, a final hydrolysis step is required. This is a self-validating protocol; completion is easily monitored by techniques like Thin Layer Chromatography (TLC).

-

Dissolution: Dissolve the precursor, ethyl 2-(4-cyanophenyl)propanoate, in a suitable solvent such as ethanol.

-

Saponification: Add an aqueous solution of a strong base (e.g., 10% NaOH) to the reaction mixture. The choice of a strong base is causal; it ensures the complete and irreversible deprotonation of the carboxylic acid, driving the equilibrium towards the carboxylate salt.

-

Heating: Gently reflux the mixture for 1-2 hours. Heating accelerates the rate of the saponification reaction. Monitor the disappearance of the starting material by TLC.

-

Acidification: After cooling to room temperature, carefully acidify the mixture with dilute hydrochloric acid (e.g., 2M HCl) until the pH is ~2. This protonates the carboxylate salt, causing the free carboxylic acid to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the solid with cold water to remove inorganic salts. For ultimate purity, recrystallize the product from an appropriate solvent system (e.g., ethanol/water). The melting point of the purified solid should be sharp, around 103-105 °C.[3]

Spectroscopic Profile: A Multi-faceted Characterization

Spectroscopy provides an orthogonal set of data points that, when combined, leave no ambiguity in the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is the ideal tool for the rapid confirmation of functional groups. For 2-(4-Cyanophenyl)propanoic acid, the spectrum is dominated by three key features.

| Frequency Range (cm⁻¹) | Vibration Type | Significance & Rationale |

| 2500-3300 (very broad) | O-H stretch | This signature broadness is definitive for a hydrogen-bonded carboxylic acid dimer, which is the predominant form in the solid state.[1] |

| 2220-2240 (sharp, strong) | C≡N stretch | The position and intensity of this peak are characteristic of an aromatic nitrile, confirming the presence of the cyanophenyl group.[1] |

| ~1710 (strong) | C=O stretch | This absorption corresponds to the carbonyl of the carboxylic acid. Its frequency is typical for a dimerized acid.[1] |

Table 1: Characteristic Infrared Absorptions for 2-(4-Cyanophenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon-hydrogen framework.

-

¹H NMR: The proton spectrum reveals the connectivity and electronic environment of all hydrogen atoms.

-

δ 10-12 ppm (broad singlet, 1H): This highly deshielded signal is characteristic of the acidic carboxylic acid proton.[1] Its broadness is due to hydrogen exchange.

-

δ ~7.7 ppm (doublet, 2H) & ~7.5 ppm (doublet, 2H): These signals represent the four aromatic protons. The para-substitution creates an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing cyano group are expected to be further downfield.

-

δ ~3.8 ppm (quartet, 1H): This is the methine proton at the α-carbon, split into a quartet by the three adjacent methyl protons.

-

δ ~1.5 ppm (doublet, 3H): These are the three protons of the methyl group, split into a doublet by the single methine proton.

-

-

¹³C NMR: The carbon spectrum confirms the number of unique carbon environments.

-

δ 175-185 ppm: The carbonyl carbon of the carboxylic acid.[1]

-

δ ~145 ppm: The aromatic carbon bonded to the propanoic acid moiety (ipso-carbon).

-

δ ~133 ppm & ~130 ppm: The four aromatic CH carbons.

-

δ 115-120 ppm: The nitrile carbon.[1]

-

δ ~110 ppm: The aromatic carbon bonded to the nitrile group (ipso-carbon).

-

δ ~45 ppm: The methine carbon (α-carbon).

-

δ ~18 ppm: The methyl carbon.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 2-(4-Cyanophenyl)propanoic acid, the molecular formula is C₁₀H₉NO₂ with a molecular weight of approximately 175.18 g/mol .[3][4][5] High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the carboxyl group (-COOH, 45 Da).

Advanced Structural Analysis: Geometry and Conformation

While spectroscopy confirms connectivity, understanding the molecule's 3D shape requires more sophisticated methods.

Single-Crystal X-ray Diffraction

X-ray crystallography is the definitive method for determining the atomic arrangement in the solid state.

Methodological Rationale: By diffracting X-rays off a single, well-ordered crystal, one can calculate the electron density map of the molecule and thus determine the precise coordinates of each atom. This provides incontrovertible data on bond lengths, bond angles, and torsional angles, revealing the preferred conformation in the crystal lattice. A general protocol involves mounting a suitable crystal and collecting diffraction data at a low temperature (e.g., 150 K) to minimize thermal vibrations.[6] The primary challenge for this technique is growing a diffraction-quality single crystal, which can be a significant experimental hurdle.

Computational Modeling: A Predictive Approach

When experimental crystal structures are unavailable, computational chemistry provides a powerful, predictive alternative for structural elucidation.

Workflow Rationale: Density Functional Theory (DFT) is a quantum mechanical method that can accurately predict molecular geometries and energies. The workflow is a self-validating system where the accuracy of the chosen theoretical level is gauged by comparing the predicted spectroscopic data (IR frequencies, NMR shifts) with the experimental results.

Figure 2: Workflow for determining molecular structure via computational modeling.

This process yields a minimum-energy conformation, providing valuable insights into the molecule's shape and the relative orientation of its functional groups, which is crucial for understanding its potential interactions with biological targets.

Summary of Physicochemical Properties

| Property | Value / Description | Source(s) |

| CAS Number | 362052-00-4 | [3][4][7] |

| Molecular Formula | C₁₀H₉NO₂ | [3][4][5][7] |

| Molecular Weight | 175.18 g/mol | [3][7] |

| Appearance | Solid | |

| Melting Point | 103-105 °C | [3] |

| Boiling Point | 346.8 ± 25.0 °C (Predicted) | [3] |

| IUPAC Name | 2-(4-cyanophenyl)propanoic acid | [4] |

| InChI Key | YSVNGBYVEJEXGO-UHFFFAOYSA-N | [5] |

Table 2: Consolidated Physicochemical Data for 2-(4-Cyanophenyl)propanoic acid.

Conclusion

The structural characterization of 2-(4-Cyanophenyl)propanoic acid is a quintessential example of modern chemical analysis, requiring an integrated approach. Synthesis provides the material, while a combination of IR, NMR, and mass spectrometry confirms its identity and covalent structure. For a deeper understanding of its three-dimensional nature, X-ray crystallography stands as the ultimate arbiter, with computational modeling offering a robust and accessible predictive framework. The methodologies and data presented in this guide provide a solid foundation for any researcher or professional engaged in work involving this molecule, enabling informed decisions in experimental design and application development.

References

-

PubChem. (n.d.). 2-amino-3-(4-cyanophenyl)propanoic Acid. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

American Elements. (n.d.). 2-(4-Cyanophenyl)propanoic acid. Retrieved January 3, 2026, from [Link]

-

AbacipharmTech. (n.d.). 2-(4-Cyanophenyl)propanoic acid. Retrieved January 3, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 3, 2026, from [Link]

- Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.

-

Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 3, 2026, from [Link]

-

NIST. (n.d.). 3-Phenylpropionic acid, 4-cyanophenyl ester. NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]

- 3. 2-(4-Cyanophenyl)propanoic acid | 362052-00-4 [amp.chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. 2-(4-Cyanophenyl)propanoic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. rsc.org [rsc.org]

- 7. 362052-00-4|2-(4-Cyanophenyl)propanoic acid|BLD Pharm [bldpharm.com]

Spectroscopic Profile of 2-(4-Cyanophenyl)propanoic Acid: A Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(4-Cyanophenyl)propanoic acid (CAS No. 362052-00-4; Molecular Formula: C₁₀H₉NO₂; Molecular Weight: 175.19 g/mol ).[1][2] As a member of the arylpropanoic acid family, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) or "profens," its structural verification is paramount for researchers in medicinal chemistry and drug development.[3] While experimental spectra for this specific molecule are not widely available in public repositories, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from analogous structures. This guide serves as a robust reference for compound verification, quality control, and analytical method development.

Introduction and Molecular Structure

2-(4-Cyanophenyl)propanoic acid is a bifunctional organic molecule featuring a carboxylic acid moiety and a nitrile group attached to a central phenyl ring. The propanoic acid side chain introduces a chiral center at the alpha-carbon (Cα), a key structural feature in many pharmacologically active profens. The precise characterization of this molecule is essential for confirming its identity and purity. Spectroscopic techniques provide a definitive, non-destructive method for elucidating the molecular structure by probing the distinct chemical environments of its atoms and functional groups.

The structural integrity is confirmed by a unique combination of signals across different spectroscopic platforms. Each technique provides a piece of the puzzle: NMR defines the carbon-hydrogen framework and connectivity, IR identifies the functional groups present, and MS confirms the molecular weight and fragmentation pattern.

Caption: Molecular Structure of 2-(4-Cyanophenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-Cyanophenyl)propanoic acid, both ¹H and ¹³C NMR are required for full structural confirmation.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to show four distinct signals corresponding to the different proton environments. The electron-withdrawing nature of the cyano group significantly influences the chemical shifts of the aromatic protons.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-carboxyl | 10.0 - 12.0 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |

| H-Ar | ~7.65 | Doublet (d) | 2H | Aromatic (ortho to -CN) | These protons are deshielded by the anisotropic effect and strong electron-withdrawing nature of the adjacent nitrile group. |

| H-Ar | ~7.45 | Doublet (d) | 2H | Aromatic (ortho to propanoic acid) | These protons are deshielded to a lesser extent than their counterparts ortho to the nitrile. The four aromatic protons form a classic AA'BB' system. |

| Hα | ~3.82 | Quartet (q) | 1H | -CH(CH₃)- | This methine proton is adjacent to three methyl protons, resulting in a quartet (n+1 = 3+1 = 4). Its proximity to the aromatic ring and carboxyl group causes a downfield shift. |

| Hβ | ~1.60 | Doublet (d) | 3H | -CH(CH₃)- | The methyl protons are adjacent to a single methine proton, resulting in a doublet (n+1 = 1+1 = 2). |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display 8 unique signals, as two pairs of aromatic carbons are chemically equivalent due to symmetry.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178.0 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~145.0 | Ar-C -CH | The aromatic quaternary carbon attached to the propanoic acid substituent. |

| ~132.5 | Ar-C H | Aromatic carbons ortho to the nitrile group. |

| ~129.5 | Ar-C H | Aromatic carbons ortho to the propanoic acid substituent. |

| ~118.5 | -C ≡N | The nitrile carbon, characteristically appearing in this region of the spectrum. |

| ~112.0 | Ar-C -CN | The aromatic quaternary carbon attached to the nitrile group. |

| ~45.0 | C H(CH₃) | The alpha-carbon of the propanoic acid side chain. |

| ~18.5 | -C H₃ | The terminal methyl carbon of the propanoic acid side chain. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule. The spectrum of 2-(4-Cyanophenyl)propanoic acid is expected to be dominated by strong absorptions from the carboxylic acid and nitrile moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 2500 | Broad, Strong | O-H stretch | The characteristic, very broad absorption of a hydrogen-bonded carboxylic acid dimer. |

| 2980 - 2850 | Medium | C-H stretch | Aliphatic C-H stretching from the methyl and methine groups. |

| ~2230 | Strong, Sharp | C≡N stretch | A highly diagnostic, strong, and sharp peak for the nitrile functional group. |

| ~1710 | Very Strong | C=O stretch | The carbonyl stretch of the carboxylic acid, a prominent feature in the spectrum. |

| 1610, 1480 | Medium-Weak | C=C stretch | Aromatic ring stretching vibrations. |

| ~1300 | Medium | C-O stretch | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |

| ~1200 | Medium | O-H bend | In-plane bending of the hydroxyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the structural fragments of the molecule. Under Electron Ionization (EI), 2-(4-Cyanophenyl)propanoic acid is expected to produce a clear molecular ion peak and undergo characteristic fragmentation.

-

Molecular Ion (M⁺•): The primary peak is expected at m/z = 175 , corresponding to the molecular weight of the compound (C₁₀H₉NO₂).

-

Major Fragmentation Pathways: The most logical fragmentation involves the loss of the carboxylic acid group, which is a common pathway for such molecules.

Sources

An In-depth Technical Guide to the Solubility of 2-(4-Cyanophenyl)propanoic Acid

Introduction

2-(4-Cyanophenyl)propanoic acid is a bespoke organic molecule with significant potential in various research and development sectors, including pharmaceuticals and material science. Its chemical architecture, featuring a carboxylic acid moiety and a cyano group, imparts a unique combination of polarity and reactivity. Understanding the solubility of this compound is a cornerstone for its effective application, influencing everything from reaction kinetics and purification strategies to bioavailability in drug delivery systems. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 2-(4-Cyanophenyl)propanoic acid, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 2-(4-Cyanophenyl)propanoic Acid

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility behavior. Below is a summary of the key physicochemical parameters for 2-(4-Cyanophenyl)propanoic acid.

| Property | Value | Source |

| Chemical Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 103-105 °C | [2] |

| Predicted pKa | 3.97 ± 0.10 | [2] |

| CAS Number | 362052-00-4 |

Theoretical Principles of Solubility

The solubility of 2-(4-Cyanophenyl)propanoic acid is governed by the interplay of its constituent functional groups and the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble in one another.

The carboxylic acid group (-COOH) is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This allows for strong intermolecular interactions with polar protic solvents like water and alcohols.[3] Propanoic acid itself is highly soluble in polar solvents such as water, ethanol, and ether.[3]

The cyano group (-C≡N) is a polar functional group due to the higher electronegativity of nitrogen compared to carbon.[4] This polarity contributes to the overall polarity of the molecule and its ability to interact with polar solvents.

The phenyl ring and the propanoic acid backbone introduce a nonpolar, hydrophobic character to the molecule. The solubility of carboxylic acids in water decreases as the length of the carbon chain increases due to the growing influence of the nonpolar hydrocarbon portion.

Considering these structural features, 2-(4-Cyanophenyl)propanoic acid is expected to exhibit the following general solubility trends:

-

Good solubility in polar organic solvents such as alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), and dimethyl sulfoxide (DMSO).

-

Limited solubility in nonpolar solvents like hexane and toluene, where the polar functional groups cannot form favorable interactions.

-

pH-dependent solubility in aqueous solutions. In acidic to neutral aqueous media, the carboxylic acid will be largely protonated, limiting its solubility. As the pH increases above the pKa of the carboxylic acid, it will deprotonate to form the more soluble carboxylate salt.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Quantitative Data (g/L) |

| Water | H₂O | Polar Protic | Low (pH dependent) | Not available in searched literature |

| Ethanol | C₂H₅OH | Polar Protic | High | Not available in searched literature |

| Methanol | CH₃OH | Polar Protic | High | Not available in searched literature |

| Acetone | C₃H₆O | Polar Aprotic | High | Not available in searched literature |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Very High | Not available in searched literature |

| Acetonitrile | CH₃CN | Polar Aprotic | Moderate to High | Not available in searched literature |

| Dichloromethane (DCM) | CH₂Cl₂ | Moderately Polar | Moderate | Not available in searched literature |

| Toluene | C₇H₈ | Nonpolar | Low | Not available in searched literature |

| Hexane | C₆H₁₄ | Nonpolar | Very Low | Not available in searched literature |

Note: The absence of published quantitative data underscores the importance of performing experimental solubility studies for any application involving 2-(4-Cyanophenyl)propanoic acid. The experimental protocol provided in the following section offers a robust method for determining this critical parameter.

Experimental Methodology for Solubility Determination

The equilibrium solubility of a compound is a fundamental thermodynamic property. The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a solid in a liquid solvent.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(4-Cyanophenyl)propanoic acid to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that equilibrium is reached with the solid phase.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a prolonged period. A mechanical shaker or orbital incubator is recommended to ensure thorough mixing.

-

The equilibration time should be sufficient to allow the system to reach a state where the concentration of the dissolved solute remains constant. This can be determined by taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the solute concentration until it plateaus.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation followed by careful decantation or by filtration through a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.

-

Analyze the concentration of 2-(4-Cyanophenyl)propanoic acid in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of 2-(4-Cyanophenyl)propanoic acid in the chosen solvent, typically expressed in units of mg/mL or mol/L, taking into account the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility

Several external factors can significantly impact the measured solubility of 2-(4-Cyanophenyl)propanoic acid.

-

Temperature: The dissolution of a solid is often an endothermic process, meaning that solubility tends to increase with increasing temperature. However, this relationship should be determined experimentally for each solvent system.

-

pH (Aqueous Systems): As previously mentioned, the solubility of 2-(4-Cyanophenyl)propanoic acid in aqueous media will be highly dependent on the pH. The solubility is expected to be lowest at pH values below its pKa and increase significantly as the pH rises and the carboxylic acid is converted to its more soluble carboxylate salt.

-

Polymorphism: Solid compounds can exist in different crystalline forms known as polymorphs. Each polymorph can have a different crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form used in solubility experiments to ensure consistency and reproducibility of the results.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized and purified sample of 2-(4-Cyanophenyl)propanoic acid for accurate solubility determination.

Conclusion

While a precise quantitative solubility profile for 2-(4-Cyanophenyl)propanoic acid is not yet documented in the public domain, a strong theoretical understanding of its chemical structure allows for reliable predictions of its solubility behavior. The presence of both polar (carboxylic acid, cyano) and nonpolar (phenyl ring, alkyl chain) moieties suggests a favorable solubility in a range of polar organic solvents and a pH-dependent solubility in aqueous media.

For any research or development endeavor utilizing this compound, experimental determination of its solubility in the relevant solvent systems is paramount. The provided shake-flask methodology offers a robust and reliable approach to obtaining this critical data. A thorough understanding and experimental validation of the solubility of 2-(4-Cyanophenyl)propanoic acid will undoubtedly pave the way for its successful and efficient application.

References

-

Solubility of 4-cyanobenzoic acid. Solubility of Things. [Link]

-

Propionic Acid. PubChem. [Link]

-

Chemical Properties of Propanoic acid (CAS 79-09-4). Cheméo. [Link]

-

LIQUID-LIQUID EQUILIBRIA OF PROPIONIC ACID - WATER - SOLVENT (n-HEXANE, CYCLOHEXANE, CYCLOHEXANOL AND CYCLOHEXYL ACETATE) TERNARIES AT 298.15 K. SciSpace. [Link]

-

Compound propanoate (FDB031132). FooDB. [Link]

-

2-(4-Cyanophenyl)propanoic acid (CAS 362052-00-4). American Elements. [Link]

-

Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. ACP. [Link]

-

2-(4-Cyanophenyl)propanoic acid. AbacipharmTech. [Link]

-

Cyano-capped molecules: versatile organic materials. RSC Publishing. [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

-

2-(4-cyanophenyl)-ethanol. Tradeindia. [Link]

-

2-(4-cyanobenzenesulfonamido)propanoic acid (C10H10N2O4S). PubChemLite. [Link]

-

4-Cyanobiphenyl. ChemBK. [Link]

-

2-(4-Isopropylphenyl)propanoic acid. PubChem. [Link]

-

2-Cyanopropanoic acid. PubChem. [Link]

-

Methanol;propanoic acid. PubChem. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Dimethyl Sulfoxide. PubChem. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2-(4-Cyanophenyl)propanoic acid | 362052-00-4 [amp.chemicalbook.com]

- 3. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Solubility Behavior of Cyanophycin Depending on Lysine Content - PMC [pmc.ncbi.nlm.nih.gov]

The Profens: A Legacy of Rational Drug Design and Serendipity in the Quest for Pain Relief

An In-depth Technical Guide on the Discovery and History of Arylpropionic Acids

Abstract

The arylpropionic acids, colloquially known as "profens," represent a cornerstone of modern pharmacotherapy for pain and inflammation. This guide provides a comprehensive exploration of their discovery and development, from the initial search for a safer alternative to aspirin to the elucidation of their molecular mechanism and the refinement of their chemical synthesis. We will trace the pivotal research conducted at Boots Pure Drug Company in the 1950s and 60s, culminating in the synthesis of ibuprofen, the archetypal member of this class. The narrative will detail the core mechanism of action—cyclooxygenase (COX) inhibition—and explore the structure-activity relationships that define this class of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, this guide presents detailed protocols of the original and subsequent, more efficient "green" synthesis of ibuprofen, offering a practical perspective for drug development professionals.

The Pre-Profen Era: A Need for a Better Analgesic

In the mid-20th century, the primary options for treating pain and inflammation, particularly for chronic conditions like rheumatoid arthritis, were corticosteroids and salicylates, most notably aspirin. While effective, corticosteroids were associated with severe side effects. Aspirin, though a versatile and effective drug, was hampered by significant gastrointestinal issues, including stomach irritation, ulcers, and bleeding, especially at the high doses required for anti-inflammatory effects[1]. This clinical challenge created a clear therapeutic gap and a compelling commercial opportunity: to discover a non-steroidal anti-inflammatory drug with the efficacy of aspirin but with a significantly improved safety profile.

This quest began in earnest in 1953 at the research department of Boots Pure Drug Company in Nottingham, UK.[2][3]. A team led by pharmacologist Dr. Stewart Adams was tasked with this specific goal[2][4]. The initial hypothesis, logically, was that aspirin's anti-inflammatory properties were key. Therefore, the team began by systematically synthesizing and testing over 200 compounds derived from salicylates, the same chemical family as aspirin, but none proved superior[1][5]. This initial, exhaustive effort underscored the need for a new chemical scaffold.

A Pivot to Propionics: The Discovery of Ibuprofen

After several years of limited success with salicylates, the research team shifted its focus to other classes of organic acids.[6]. This strategic pivot led them to investigate phenylalkanoic acids, and eventually, the arylpropionic acids[1][6]. The rationale was to retain an acidic moiety, which was believed to be important for activity, while exploring different aromatic frameworks to optimize potency and tolerability.

This phase of the research involved the synthesis and screening of hundreds more candidate compounds. The breakthrough came in 1961 when organic chemist Dr. John Nicholson, working with Adams, synthesized 2-(4-isobutylphenyl) propionic acid.[2][7]. This compound, initially designated RD 13621, showed promising anti-inflammatory activity in preclinical models. The patent for this molecule was filed in 1961.[3][7][8]. After four previously selected compounds had failed in clinical trials, this fifth candidate proved to be the success the team had been searching for.[4].

The drug was named ibuprofen , a portmanteau derived from its chemical structure: i sobu tyl-pro pionic acid-phen yl.[4][8]. Famously, Dr. Adams was so confident in the compound's safety and efficacy that he took the first dose himself to treat a hangover before a speaking engagement.[4][8][9]. Ibuprofen was launched as a prescription treatment for rheumatoid arthritis in the UK in 1969 under the brand name Brufen.[1][5][8][10]. It was later approved in the US in 1974.[5][8]. Its success and favorable safety profile eventually led to it becoming the first NSAID (other than aspirin) to be granted over-the-counter (OTC) status in the UK (1983) and the US (1984), solidifying its place as a household staple for pain relief.[1][4][8]. For this landmark achievement, Boots was awarded the Queen's Award for Technical Achievement in 1985.[1][8].

The Discovery Workflow: A Systematic Approach

The path to ibuprofen's discovery was not a single "eureka" moment but a testament to systematic, persistent, and logical drug discovery methodology.

Caption: The systematic workflow from clinical need to the discovery and approval of ibuprofen.

Mechanism of Action: Unraveling the Role of Cyclooxygenase

While ibuprofen was clinically successful, the precise mechanism of action for NSAIDs was not fully understood at the time of its discovery. In 1971, John Vane and his colleagues published seminal work demonstrating that aspirin and other NSAIDs work by inhibiting the biosynthesis of prostaglandins.[11]. This discovery, for which Vane was awarded a Nobel Prize, provided the mechanistic foundation for the entire class of drugs.

Arylpropionic acids exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes.[8][12][13]. COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[8][14].

There are two primary isoforms of this enzyme:

-

COX-1 : A constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that protect the gastrointestinal lining, maintain renal blood flow, and support platelet aggregation.[12][14][15].

-

COX-2 : An inducible enzyme whose expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[12][14][15]. It is the primary source of prostaglandins that mediate inflammation and pain.[12].

The therapeutic effects of arylpropionic acids are largely due to the inhibition of COX-2, while the common side effects, such as gastrointestinal distress, are linked to the simultaneous inhibition of COX-1.[12][15]. Most traditional profens, including ibuprofen and naproxen, are non-selective and inhibit both isoforms to varying degrees.[12][16].

Caption: Mechanism of action of arylpropionic acids via inhibition of COX-1 and COX-2.

Chemical Synthesis: From a Six-Step to a Three-Step Process

The evolution of ibuprofen's synthesis is a classic case study in the development of green chemistry, moving from a lengthy process with poor atom economy to a highly efficient, streamlined method.

Original Boots Synthesis (1960s)

The original synthesis developed by Boots was a six-step process starting from isobutylbenzene.[8]. This route involved multiple reagents and generated significant chemical waste, resulting in a low overall atom economy of approximately 40%.[17][18].

-

Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to produce 4'-isobutylacetophenone.[8][17].

-

Darzens Reaction: The resulting ketone is reacted with ethyl chloroacetate and a strong base (e.g., sodium ethoxide) to form an α,β-epoxy ester (a glycidic ester).[8][17].

-

Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed with aqueous acid and heated, causing decarboxylation to yield an aldehyde, 2-(4-isobutylphenyl)propanal.[8][17].

-

Oxime Formation: The aldehyde is reacted with hydroxylamine (NH₂OH) to form the corresponding aldoxime.[8][17].

-

Nitrile Formation: The aldoxime is dehydrated using a reagent like acetic anhydride to produce the nitrile, 2-(4-isobutylphenyl)propanenitrile.

-

Hydrolysis: The nitrile is hydrolyzed with aqueous acid or base to yield the final product, ibuprofen.[8].

The Greener BHC Synthesis (1980s)

In the 1980s, the Boots-Hoechst-Celanese (BHC) company developed a vastly improved, three-step synthesis.[17]. This process is more environmentally friendly, uses a recyclable catalyst, and has a much higher atom economy of around 77-80%.[17][18].

-

Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both the catalyst and the solvent. The HF is readily recovered and reused.[8][18][19].

-

Catalytic Hydrogenation: The resulting 4'-isobutylacetophenone is reduced to an alcohol, 1-(4-isobutylphenyl)ethanol, via catalytic hydrogenation using a palladium on carbon (Pd/C) or Raney nickel catalyst.[8][17].

-

Carbonylation: The alcohol is directly carbonylated using carbon monoxide (CO) in the presence of a palladium catalyst to produce ibuprofen. This step directly forms the carboxylic acid moiety in a single, highly efficient transformation.[8][17].

Comparative Analysis of Synthesis Routes

| Feature | Boots Original Synthesis | BHC "Green" Synthesis |

| Number of Steps | 6 | 3 |

| Starting Material | Isobutylbenzene | Isobutylbenzene |

| Catalyst (Acylation) | Aluminum Chloride (AlCl₃) | Hydrogen Fluoride (HF) |

| Catalyst Recyclability | No (forms waste) | Yes |

| Atom Economy | ~40%[17] | ~77%[18] |

| Byproducts | Substantial inorganic salt waste | Primarily one molecule of water[20] |

Structure-Activity Relationships (SAR) and Chirality

The discovery of ibuprofen spurred the development of numerous other 2-arylpropionic acid derivatives. The general structure consists of an aromatic ring system connected to a propionic acid moiety, with a methyl group at the alpha-carbon.

-

Carboxylic Acid Group: The acidic carboxyl group is essential for anti-inflammatory activity.[21][22]. It is believed to interact with a key arginine residue (Arg-120) in the active site of the COX enzymes.[11].

-

Alpha-Methyl Group: The methyl group on the carbon alpha to the carboxyl group is critical. It introduces a chiral center.

-

Aryl Moiety: The nature and substitution of the aryl (aromatic) group influence the potency, selectivity (COX-1 vs. COX-2), and pharmacokinetic properties (e.g., half-life) of the drug.[13].

A crucial aspect of arylpropionic acids is their chirality. The alpha-methyl group creates a stereocenter, meaning these compounds exist as two enantiomers, (R) and (S). For profens, the pharmacological activity resides almost exclusively in the (S)-enantiomer, which is a significantly more potent COX inhibitor than the (R)-enantiomer.[12][20][23]. Interestingly, the body possesses an enzyme, α-methylacyl-CoA racemase, that can convert the inactive (R)-enantiomer of ibuprofen into the active (S)-enantiomer in a unidirectional manner.[20]. This biological "in vivo inversion" effectively doubles the active dose of a racemic mixture of ibuprofen. However, for other profens like naproxen, this inversion is less efficient, and it is marketed as a single (S)-enantiomer to maximize therapeutic effect.

Conclusion

The discovery of arylpropionic acids, spearheaded by the development of ibuprofen, marks a pivotal moment in the history of medicinal chemistry and pharmacology. It exemplifies a transition from modifying existing natural products (like salicylic acid from willow bark) to a more rational, systematic approach to drug design. The journey from identifying a clinical need to the synthesis of hundreds of compounds, and the eventual elucidation of a complex biochemical mechanism, provides an enduring model for modern drug discovery. The subsequent refinement of the chemical synthesis of ibuprofen into a highly efficient, green process further highlights the continuous evolution of pharmaceutical science, balancing therapeutic efficacy with environmental responsibility. The "profens" remain a vital class of medicines, a testament to the pioneering work of Stewart Adams, John Nicholson, and the research team at Boots over half a century ago.

References

- Ibuprofen - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ibuprofen]

- Nicholson, J. National Inventors Hall of Fame®. [URL: https://www.invent.org/inductees/john-nicholson]

- Halford, G. M., & Rainsford, K. D. (2012). 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams. Platelets, 23(6), 415-422. [URL: https://www.tandfonline.com/doi/full/10.3109/09537104.2011.632032]

- Mortimer, D., et al. (2019). Structure-Activity and Structure-Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein-Protein Interaction. Journal of Medicinal Chemistry, 62(9), 4683-4702. [URL: https://pubmed.ncbi.nlm.nih.gov/31021074/]

- Stewart Adams (chemist) - Wikipedia. [URL: https://en.wikipedia.org/wiki/Stewart_Adams_(chemist)]

- Pharma Ibuprofen Origins - LGC Standards. [URL: https://www.lgcstandards.com/US/en/Pharma-Ibuprofen-Origins/US-pharma-ibuprofen-origins]

- Duggan, K. C., et al. (2010). Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. The Journal of Biological Chemistry, 285(45), 34950-34959. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2966109/]

- Rainsford, K. D. (2011). 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams. Inflammopharmacology, 19(5), 237-245. [URL: https://www.researchgate.net/publication/51829056_50th_anniversary_of_the_discovery_of_ibuprofen_an_interview_with_Dr_Stewart_Adams]

- Ibuprofen. How Products Are Made. [URL: http://www.madehow.com/Volume-2/Ibuprofen.html]

- Remembering Stewart Adams: The Inventor of Ibuprofen - Phenomenex. (2019). [URL: https://phenomenex.blog/2019/03/06/remembering-stewart-adams-the-inventor-of-ibuprofen/]

- Rainsford, K. D. (2011). 50th anniversary of the discovery of ibuprofen: An interview with Dr Stewart Adams. Platelets, 22(6), 415-422. [URL: https://www.researchgate.net/publication/51829056_50th_anniversary_of_the_discovery_of_ibuprofen_an_interview_with_Dr_Stewart_Adams]

- Lee, E., & Lee, Y. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(5), 1383. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7956637/]

- A brief history of ibuprofen. (2017). The Pharmaceutical Journal. [URL: https://pharmaceutical-journal.com/article/infographics/a-brief-history-of-ibuprofen]

- A Comparative Guide to the Mechanism of Action of Aryl Propionic Acid Derivatives. (2025). BenchChem. [URL: https://www.benchchem.